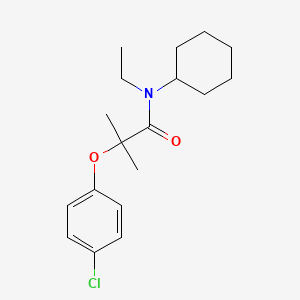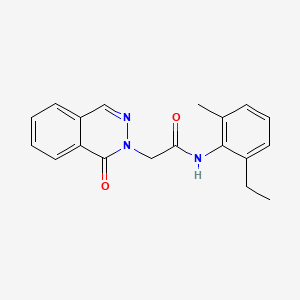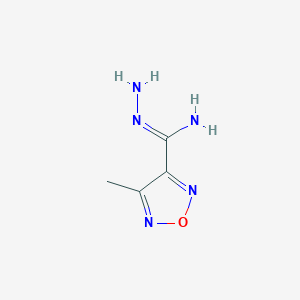
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a promising anticancer drug candidate that has shown efficacy in preclinical studies against various types of cancer, including breast, ovarian, and pancreatic cancer.
Wirkmechanismus
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide specifically targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting this process, 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide induces nucleolar stress and activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide has also been shown to induce DNA damage and inhibit DNA repair mechanisms, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide has been shown to have potent antitumor activity in preclinical studies, with minimal toxicity to normal cells. It has also been shown to sensitize cancer cells to other anticancer drugs, suggesting that it may have synergistic effects in combination therapy. However, 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide has been shown to induce myelosuppression in some preclinical models, which may limit its clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide is a promising anticancer drug candidate that has shown efficacy in preclinical studies against various types of cancer. Its specificity for cancer cells and ability to sensitize them to other anticancer drugs make it a promising candidate for combination therapy. However, its myelosuppressive effects may limit its clinical use, and further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the development of 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide as an anticancer drug. One potential direction is the development of combination therapies that include 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide and other anticancer drugs. Another direction is the investigation of 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide in combination with immunotherapy, which has shown promising results in preclinical studies. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide in humans, and to identify biomarkers that can predict patient response to the drug.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide involves the condensation of 4-chlorophenol with cyclohexylamine and 2-methylpropanoic acid, followed by N-ethylation and cyclization. The yield of 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide is typically around 50%, and the purity can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is overactive in many types of cancer. 2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide has also been shown to sensitize cancer cells to other anticancer drugs, such as cisplatin and gemcitabine.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO2/c1-4-20(15-8-6-5-7-9-15)17(21)18(2,3)22-16-12-10-14(19)11-13-16/h10-13,15H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLPINIKMXTRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethyl-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate](/img/structure/B5807893.png)
![N-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5807895.png)
![2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5807899.png)

![2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5807914.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5807919.png)
![N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)



![3-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807953.png)
![2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)
![2-chloro-N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5807959.png)